

An In-depth Technical Guide to 1-Bromo-3-iodopropane

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Compound of Interest

Compound Name: 1-Bromo-3-iodopropane

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Abstract

This technical guide provides a comprehensive overview of **1-bromo-3-iodopropane**, a valuable heterobifunctional alkylating agent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with the expected analytical data from various spectroscopic techniques, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also visualizes the synthetic workflow and its utility as a synthetic intermediate through logical diagrams, catering to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

1-Bromo-3-iodopropane is a linear, three-carbon alkyl halide containing two different halogen atoms at its terminal positions. This structural feature makes it a highly useful building block in organic synthesis, allowing for selective reactions at either the bromo- or iodo-substituted carbon. The greater lability of the carbon-iodine bond compared to the carbon-bromine bond enables chemists to perform sequential nucleophilic substitutions, making it an ideal reagent for the synthesis of complex molecules, including pharmaceuticals and other specialty chemicals. This guide aims to provide a detailed technical resource on **1-bromo-3-iodopropane** for professionals in the chemical and pharmaceutical sciences.

IUPAC Name and Structure

The nomenclature and structural details of the compound are fundamental for its unambiguous identification.

- IUPAC Name: **1-bromo-3-iodopropane**[\[1\]](#)
- Molecular Formula: C_3H_6BrI [\[1\]](#)
- Chemical Structure:
- SMILES: C(CBr)CI[\[1\]](#)
- InChI: InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2[\[1\]](#)
- InChIKey: ITCHTIHSVATQQI-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **1-bromo-3-iodopropane** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

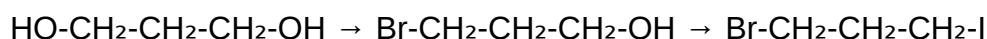
Property	Value	Reference(s)
Molecular Weight	248.89 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	46-47 °C at 1.1 Torr	[2]
Density	2.261 ± 0.06 g/cm ³ (predicted)	[2]
Solubility	Insoluble in water; soluble in organic solvents like alcohol and ether.	[3]
CAS Number	22306-36-1	[1]

Experimental Protocols

Synthesis of 1-Bromo-3-iodopropane

A common method for the synthesis of **1-bromo-3-iodopropane** involves a two-step process starting from 1,3-propanediol.^[3] The first step is the conversion of one of the hydroxyl groups to a bromide, followed by the conversion of the remaining hydroxyl group to an iodide.

Reaction Scheme:



Materials and Equipment:

- 1,3-Propanediol
- Hydrobromic acid (48%)
- Sulfuric acid (concentrated)
- Iodine
- Red phosphorus
- Round-bottom flask with a reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Detailed Procedure:

- Step 1: Synthesis of 3-Bromo-1-propanol
 - In a round-bottom flask equipped with a reflux condenser, combine 1,3-propanediol and an excess of 48% hydrobromic acid.
 - Slowly add concentrated sulfuric acid as a catalyst while cooling the flask in an ice bath.

- Heat the mixture to reflux for several hours to ensure the complete conversion of one of the hydroxyl groups.
- After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 3-bromo-1-propanol.
- Step 2: Synthesis of **1-Bromo-3-iodopropane**
 - In a round-bottom flask, place the crude 3-bromo-1-propanol.
 - Add red phosphorus, followed by the slow addition of iodine flakes while stirring.
 - Gently heat the reaction mixture to initiate the conversion of the remaining hydroxyl group to an iodide.
 - After the reaction is complete, cool the mixture and dilute with water.
 - Extract the product with an organic solvent.
 - Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove unreacted iodine), and brine.
 - Dry the organic layer over anhydrous calcium chloride.

Purification

The crude **1-bromo-3-iodopropane** can be purified by fractional distillation under reduced pressure to yield a pure, colorless liquid.

Procedure:

- Assemble a fractional distillation apparatus.
- Place the crude product in the distilling flask with boiling chips.
- Apply a vacuum and gently heat the flask.

- Collect the fraction that distills at the appropriate boiling point (46-47 °C at 1.1 Torr).[2]

Analytical and Spectroscopic Data

The identity and purity of **1-bromo-3-iodopropane** are confirmed through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals, each corresponding to one of the methylene groups. The signals for the protons on the carbons attached to the halogens will be shifted downfield.
- ¹³C NMR: The carbon NMR spectrum will display three signals, one for each of the three unique carbon atoms in the propane chain.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~3.5 (t)	Br-CH ₂ -
~2.3 (quintet)	-CH ₂ -CH ₂ -CH ₂ -
~3.3 (t)	I-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-3-iodopropane** is expected to be dominated by C-H stretching and bending vibrations. The C-Br and C-I stretching frequencies will appear in the fingerprint region.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C-H stretching	2850-3000
C-H bending	1400-1470
C-Br stretching	550-750
C-I stretching	500-600

Mass Spectrometry (MS)

The mass spectrum of **1-bromo-3-iodopropane** will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by two m/z units.

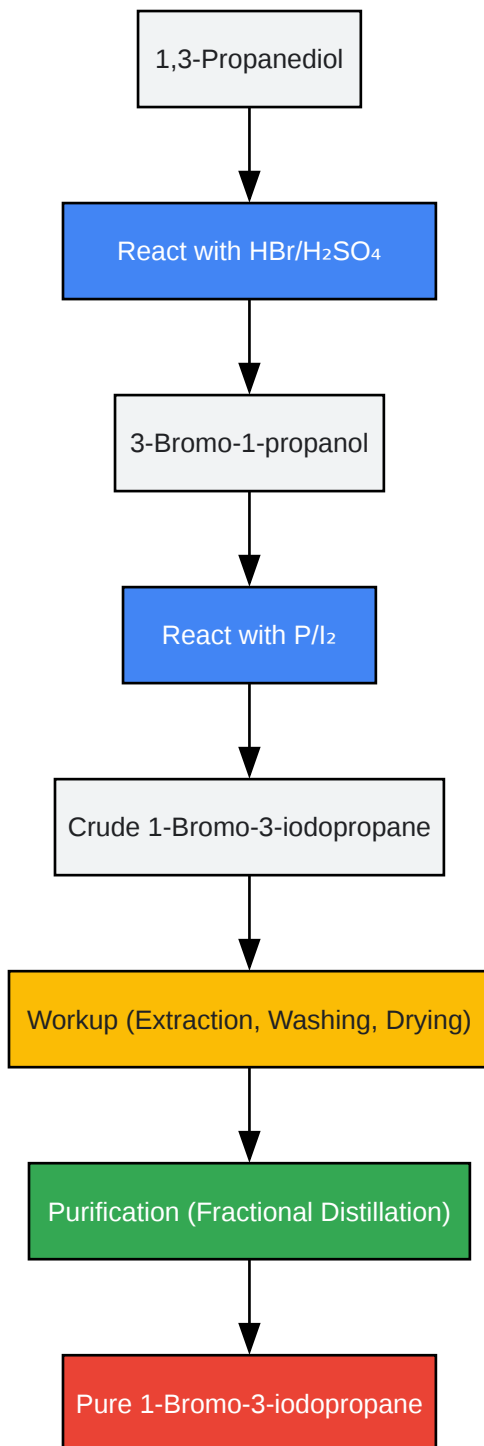
Ion (m/z)	Identity
248, 250	[M] ⁺
169	[M-Br] ⁺
121	[M-I] ⁺
41	[C ₃ H ₅] ⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of **1-bromo-3-iodopropane**.

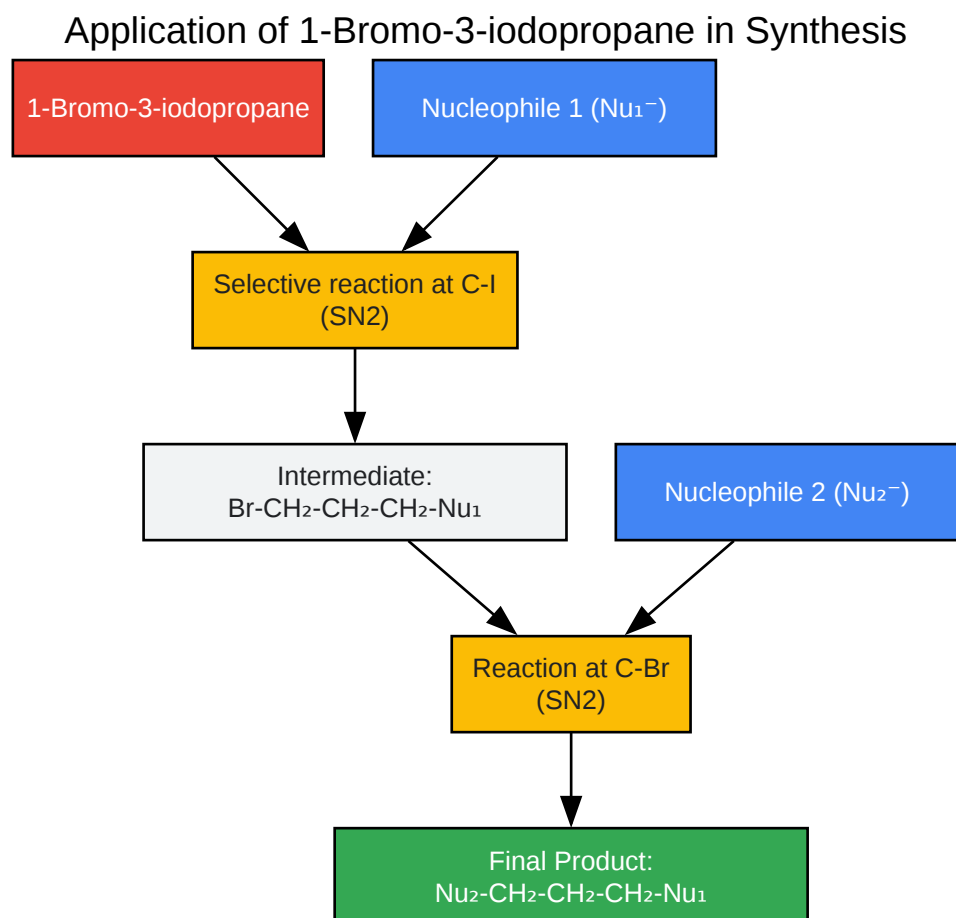
Synthetic Workflow for 1-Bromo-3-iodopropane

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Caption: A flowchart of the synthesis and purification of **1-bromo-3-iodopropane**.

Utility in Organic Synthesis

1-Bromo-3-iodopropane is a versatile reagent for introducing a three-carbon chain with two different reactive handles.



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Caption: Sequential nucleophilic substitution using **1-bromo-3-iodopropane**.

Conclusion

1-Bromo-3-iodopropane is a key synthetic intermediate with well-defined properties and reactivity. This guide has provided a detailed overview of its nomenclature, structure, and physicochemical characteristics. The outlined experimental protocols for its synthesis and purification, along with the expected analytical data, offer a practical resource for laboratory work. The visualized workflows further illustrate its preparation and synthetic utility, making this document a valuable reference for professionals in organic chemistry and drug development.

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